molecular formula C19H17F5N2OS B4299981 1-(pentafluorophenyl)-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazine

1-(pentafluorophenyl)-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazine

Cat. No. B4299981
M. Wt: 416.4 g/mol
InChI Key: QUBIPGBKVUHCLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(pentafluorophenyl)-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazine, also known as PFBT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(pentafluorophenyl)-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazine is not fully understood. However, it is believed that this compound interacts with metal ions through coordination bonds, leading to changes in its fluorescence properties. This compound has also been shown to interact with DNA, leading to changes in its conformation and stability.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and does not exhibit any significant biochemical or physiological effects. However, it has been shown to interact with DNA, which could have potential implications for its use in biological applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(pentafluorophenyl)-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazine is its high sensitivity and selectivity for metal ions. It also has a high quantum yield, making it a useful fluorescent probe for the detection of metal ions. However, this compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the use of 1-(pentafluorophenyl)-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazine in scientific research. One potential application is in the development of new fluorescent probes for the detection of metal ions. This compound could also be used as a building block for the synthesis of new organic materials with unique properties. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in biological systems.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its high sensitivity and selectivity for metal ions make it a useful fluorescent probe for the detection of metal ions. However, its limited solubility in aqueous solutions can make it difficult to work with in certain experiments. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in biological systems.

Scientific Research Applications

1-(pentafluorophenyl)-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazine has been widely used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes. This compound has also been used as a building block for the synthesis of organic materials and as a precursor for the synthesis of other compounds.

properties

IUPAC Name

[4-(2,3,4,5,6-pentafluorophenyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-2-benzothiophen-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F5N2OS/c20-12-13(21)15(23)17(16(24)14(12)22)25-5-7-26(8-6-25)19(27)18-11-4-2-1-3-10(11)9-28-18/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBIPGBKVUHCLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(SC=C2C1)C(=O)N3CCN(CC3)C4=C(C(=C(C(=C4F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F5N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(pentafluorophenyl)-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazine
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1-(pentafluorophenyl)-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazine
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1-(pentafluorophenyl)-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazine
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1-(pentafluorophenyl)-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazine
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1-(pentafluorophenyl)-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazine
Reactant of Route 6
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1-(pentafluorophenyl)-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazine

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